2-Mercapto-3-methyl-3H-purin-6(9H)-one
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Overview
Description
2-Mercapto-3-methyl-3H-purin-6(9H)-one is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a thiol group (-SH) at the second position and a methyl group (-CH3) at the third position of the purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-methyl-3H-purin-6(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylxanthine.
Thionation: The 3-methylxanthine is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thiol group at the second position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thionation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-methyl-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the purine ring or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified purine derivatives.
Substitution: Thioethers, various substituted purine derivatives.
Scientific Research Applications
2-Mercapto-3-methyl-3H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-methyl-3H-purin-6(9H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Lacks the methyl group at the third position.
3-Methylxanthine: Lacks the thiol group at the second position.
Thioguanine: Contains a thiol group but differs in the position and structure of other substituents.
Uniqueness
2-Mercapto-3-methyl-3H-purin-6(9H)-one is unique due to the presence of both a thiol group and a methyl group on the purine ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Mercapto-3-methyl-3H-purin-6(9H)-one, a sulfur-containing purine derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and has been investigated for its therapeutic applications in various medical conditions, including cancer and viral infections.
Chemical Structure and Properties
The chemical structure of this compound features a thiol group (-SH) and a methyl group (-CH₃) attached to the purine ring. This unique configuration contributes to its reactivity and interaction with biological macromolecules.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition affects various metabolic pathways, making it a candidate for therapeutic interventions:
- Enzymes Targeted : The compound has shown inhibitory effects on enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which play crucial roles in lipid metabolism and neurotransmitter regulation, respectively .
Antiviral and Anticancer Properties
The compound has been investigated for its potential antiviral and anticancer activities:
- Antiviral Activity : Studies suggest that this compound may interfere with viral replication processes, although specific mechanisms remain under investigation.
- Anticancer Activity : Preliminary data indicate that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival.
The mechanism of action for this compound involves:
- Binding to Enzyme Active Sites : The thiol group allows for the formation of disulfide bonds or other interactions with cysteine residues in target enzymes.
- Interference with Cellular Signaling : The compound may disrupt key signaling pathways, leading to altered cell function and behavior .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Mercaptopurine | Lacks methyl group at the third position | Anticancer, immunosuppressive |
3-Methylxanthine | Lacks thiol group | Caffeine-like stimulant effects |
Thioguanine | Contains thiol but differs in structure | Anticancer activity |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited monoamine oxidase activity in vitro, suggesting potential applications in treating mood disorders.
- Anticancer Research : In vitro studies showed that treatment with this compound led to significant reductions in cell viability of various cancer cell lines, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-7H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBFNHCWKVCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=S)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28139-02-8 |
Source
|
Record name | 3-methyl-2-sulfanylidene-2,3,6,7-tetrahydro-1H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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